molecular formula C7H4N4O8 B14310472 Benzene, 1-methyl-2,3,4,5-tetranitro- CAS No. 117972-99-3

Benzene, 1-methyl-2,3,4,5-tetranitro-

Cat. No.: B14310472
CAS No.: 117972-99-3
M. Wt: 272.13 g/mol
InChI Key: FXYKFNYGPRSKGV-UHFFFAOYSA-N
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Description

Benzene, 1-methyl-2,3,4,5-tetranitro- (CAS: Not explicitly provided in evidence; structurally inferred) is a nitro-substituted toluene derivative with four nitro groups positioned at the 2, 3, 4, and 5 positions of the benzene ring. Notably, the Safety Data Sheets (SDS) for Benzene, 1-methyl-2,3,4,5-tetrapropyl- (CAS: 262860-66-2; molecular formula: C₁₉H₃₂) are referenced , but this compound differs significantly due to its propyl substituents instead of nitro groups.

Key challenges in characterizing the tetranitro derivative include missing data on physical properties (e.g., melting point, solubility) and stability . However, its hazards may align with nitroaromatic compounds, which are often explosive and toxic .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-2,3,4,5-tetranitro- typically involves nitration reactions. The process begins with the nitration of toluene (methylbenzene) using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar nitration processes but on a larger scale. The reaction is conducted in specialized reactors designed to handle the exothermic nature of nitration reactions. The product is then purified through crystallization or distillation techniques to obtain the desired compound in high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzene, 1-methyl-2,3,4,5-tetranitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-methyl-2,3,4,5-tetranitro- involves its interaction with various molecular targets. The nitro groups on the benzene ring can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Overview of Nitro-Substituted Benzene Derivatives

Compound Name Molecular Formula Substituents Key Properties/Uses Hazards (GHS Classification) References
Benzene, 1-methyl-2,3,4,5-tetranitro-* (Inferred: C₇H₄N₄O₈) -CH₃, -NO₂ (×4) Likely high explosivity; limited data Acute toxicity (oral, skin), carcinogenicity (IARC/OSHA)
2,3,4,5-Tetrafluoronitrobenzene C₆HF₄NO₂ -F (×4), -NO₂ Intermediate in agrochemical synthesis Irritant (skin/eyes); no explicit carcinogenicity
Tecnazene (1,2,4,5-Tetrachloro-3-nitrobenzene) C₆Cl₄NO₂ -Cl (×4), -NO₂ Pesticide; fungicide Carcinogenic (NTP); acute toxicity
2,3,4,5-Tetramethoxytoluene (TeMT) C₁₁H₁₆O₄ -CH₃, -OCH₃ (×4) Synthetic intermediate (Friedel-Crafts) Not classified as hazardous

Reactivity and Stability

  • For example, tecnazene decomposes under heat to release toxic gases (e.g., NOₓ) . The tetranitro derivative likely shares this instability, though specific decomposition products are undocumented .
  • Fluorinated Analogues : 2,3,4,5-Tetrafluoronitrobenzene exhibits lower reactivity compared to chlorinated or nitro-heavy analogs, making it suitable for controlled synthesis .

Toxicity and Environmental Impact

  • No data on environmental persistence or biodegradability .
  • Tetrafluoronitrobenzene: Limited ecotoxicological data; fluorine substituents may reduce persistence compared to chlorine .

Properties

CAS No.

117972-99-3

Molecular Formula

C7H4N4O8

Molecular Weight

272.13 g/mol

IUPAC Name

1-methyl-2,3,4,5-tetranitrobenzene

InChI

InChI=1S/C7H4N4O8/c1-3-2-4(8(12)13)6(10(16)17)7(11(18)19)5(3)9(14)15/h2H,1H3

InChI Key

FXYKFNYGPRSKGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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